

Application Notes and Protocols for Antibody-Based Detection of Lysine Crotonylation

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunodetection of lysine crotonylation, a recently discovered and significant post-translational modification (PTM). The following sections offer step-by-step methodologies for the sensitive and specific detection of crotonylated proteins in various experimental contexts, supporting research into its roles in gene regulation, cellular metabolism, and disease pathogenesis.

Introduction to Lysine Crotonylation

Lysine crotonylation (Kcr) is a dynamic PTM where a crotonyl group is covalently attached to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of lysine and introduces a planar, hydrophobic moiety that is structurally distinct from other acylations like acetylation. Kcr is found on both histone and non-histone proteins and is implicated in a variety of cellular processes, including transcriptional activation, DNA damage response, and metabolic regulation.[1][2][3][4] The levels of protein crotonylation are maintained by the interplay of "writer" enzymes (crotonyltransferases, e.g., p300/CBP), "eraser" enzymes (decrotonylases, e.g., HDACs and sirtuins), and "reader" proteins that recognize the crotonyl mark.

Antibody Specificity and Quantitative Data

The specificity of the anti-crotonyl-lysine antibody is paramount for the accurate detection of this modification. Commercially available antibodies are typically validated for their ability to



recognize crotonylated lysine while exhibiting minimal cross-reactivity with other structurally similar lysine acylations.

Table 1: Specificity of Anti-Crotonyl-Lysine Antibodies (Pan-Specific)

Modification	Cross-Reactivity
Crotonyl-Lysine	High
Acetyl-Lysine	Low to None
Propionyl-Lysine	Low to None
Butyryl-Lysine	Low to None
Unmodified Lysine	None

Data summarized from dot blot analyses of various commercial anti-crotonyl-lysine antibodies.

Table 2: Selected Lysine Crotonylation Sites Identified in Mouse Liver Proteome

Protein	UniProt ID	Site	Function
Histone H3.1	P68431	K18	Transcriptional Regulation
Histone H4	P62805	K8	Transcriptional Regulation
GAPDH	P16858	K117	Glycolysis
Pyruvate kinase	P52480	K305	Glycolysis
ATP synthase subunit alpha	P56480	K496	Oxidative Phosphorylation

This table presents a small selection of the thousands of crotonylation sites identified in proteomic studies. For a comprehensive list, refer to large-scale proteomic datasets.

Experimental Protocols



Here we provide detailed protocols for the most common applications of anti-crotonyl-lysine antibodies.

Western Blotting

This protocol outlines the detection of crotonylated proteins in total cell or tissue lysates.

- a. Materials
- Cell or tissue lysates
- RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
- Laemmli sample buffer (4X)
- SDS-PAGE gels
- PVDF membrane
- Tris-buffered saline with 0.1% Tween-20 (TBST)
- Blocking buffer: 5% non-fat dry milk or BSA in TBST
- Primary antibody: Anti-crotonyl-lysine antibody (pan-specific)
- Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
- b. Procedure
- Sample Preparation: Lyse cells or tissues in ice-cold RIPA buffer. Determine protein concentration using a BCA or Bradford assay.
- SDS-PAGE: Mix 20-30 μg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load samples onto an SDS-PAGE gel and run until adequate separation is



achieved.

- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the anti-crotonyl-lysine primary antibody diluted in blocking buffer (typically 1:1000 to 1:5000) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5000 to 1:20000) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
- c. Workflow Diagram



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A streamlined workflow for Western blot analysis of protein crotonylation.

Immunoprecipitation (IP)

This protocol is for the enrichment of crotonylated proteins from a complex mixture.



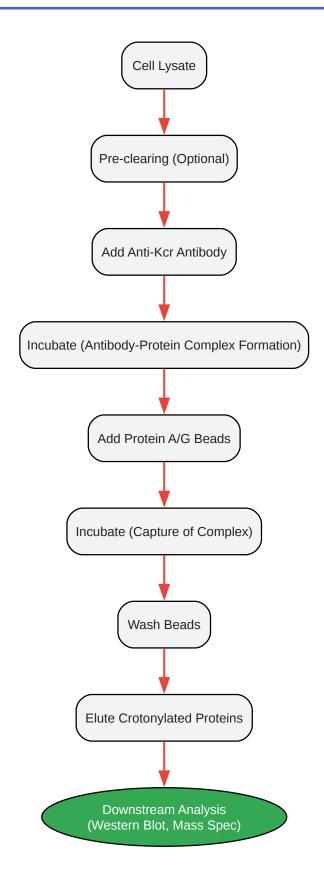
a. Materials

- Cell or tissue lysates (prepared in a non-denaturing lysis buffer, e.g., Triton X-100 based)
- Anti-crotonyl-lysine antibody
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., Laemmli sample buffer or low pH glycine buffer)

b. Procedure

- Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
- Antibody Incubation: Add the anti-crotonyl-lysine antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Bead Incubation: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.
- Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer.
- Elution: Elute the immunoprecipitated proteins from the beads. For subsequent Western blot analysis, resuspend the beads in Laemmli sample buffer and boil. For mass spectrometry, use a compatible elution buffer.
- c. Workflow Diagram





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General workflow for the immunoprecipitation of crotonylated proteins.



Immunofluorescence (IF)

This protocol describes the in-situ detection of crotonylated proteins in cultured cells.

- a. Materials
- · Cells grown on coverslips
- Phosphate-buffered saline (PBS)
- Fixation solution: 4% paraformaldehyde in PBS
- Permeabilization solution: 0.25% Triton X-100 in PBS
- Blocking solution: 1% BSA and 5% normal goat serum in PBS
- Primary antibody: Anti-crotonyl-lysine antibody
- Secondary antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG
- DAPI for nuclear counterstaining
- Mounting medium
- b. Procedure
- Fixation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Washing: Wash cells three times with PBS.
- Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Washing: Wash cells three times with PBS.
- Blocking: Block with blocking solution for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the anti-crotonyl-lysine antibody diluted in blocking solution overnight at 4°C.



- Washing: Wash cells three times with PBS.
- Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
- Washing: Wash cells three times with PBS, protected from light.
- Counterstaining: Stain nuclei with DAPI for 5 minutes.
- Mounting: Mount coverslips onto microscope slides using mounting medium.
- Imaging: Visualize using a fluorescence microscope.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a suitable format for the quantification of total crotonylated proteins in a sample.

a. Principle

A known amount of crotonylated peptide is coated onto the wells of a microplate. The sample containing an unknown amount of crotonylated proteins is mixed with a fixed amount of anti-crotonyl-lysine antibody and added to the wells. The free crotonylated proteins in the sample compete with the coated peptide for binding to the antibody. The amount of antibody bound to the plate is then detected with a secondary antibody, and the signal is inversely proportional to the amount of crotonylated protein in the sample.

b. General Protocol Outline

- Coating: Coat a 96-well plate with a synthetic crotonylated peptide or protein (e.g., crotonylated BSA) overnight at 4°C.
- Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
- Competition: In a separate plate or tubes, pre-incubate your samples and standards with a fixed concentration of the anti-crotonyl-lysine antibody for 1-2 hours.

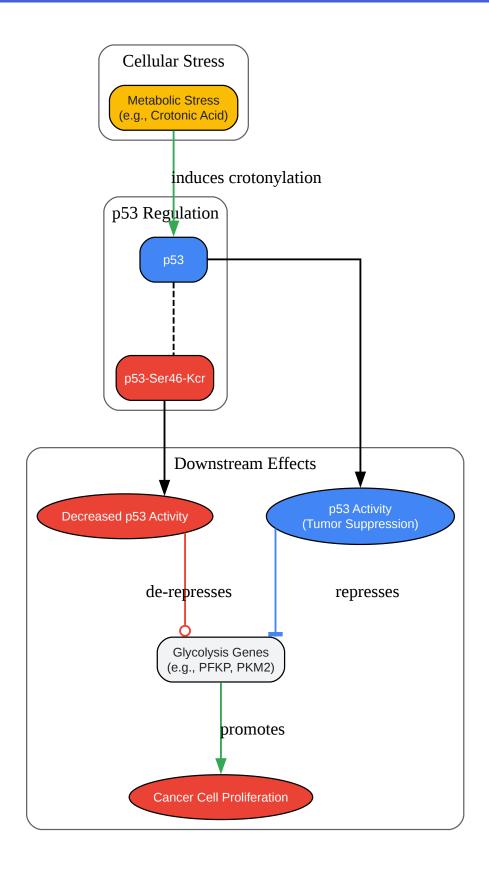


- Incubation: Transfer the sample/standard-antibody mixtures to the coated and blocked plate.
 Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate thoroughly to remove unbound antibody.
- Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
- Washing: Wash the plate thoroughly.
- Detection: Add a colorimetric substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
- Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
- Analysis: Generate a standard curve and determine the concentration of crotonylated proteins in your samples.

Signaling Pathway Visualization

Lysine crotonylation has been shown to regulate the activity of key signaling proteins. The following diagram illustrates the impact of crotonylation on the p53 tumor suppressor pathway. Crotonylation of p53 at serine 46 (an unconventional crotonylation site) has been reported to decrease its stability and activity, leading to an increase in the expression of glycolytic enzymes that are negatively regulated by p53.[2][3][4][5]





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Crotonylation of p53 impairs its tumor suppressive function.



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